molecular formula C11H13ClN2O3 B13031634 4-Chloro-6-(diethylcarbamoyl)picolinic acid CAS No. 293294-73-2

4-Chloro-6-(diethylcarbamoyl)picolinic acid

Katalognummer: B13031634
CAS-Nummer: 293294-73-2
Molekulargewicht: 256.68 g/mol
InChI-Schlüssel: MJDHCRQYOVDWEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-(diethylcarbamoyl)picolinic acid is a chemical compound with the molecular formula C11H13ClN2O3 It is a derivative of picolinic acid, which is a pyridine carboxylic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(diethylcarbamoyl)picolinic acid typically involves the activation of picolinic acid to form the corresponding acid chloride. This can be achieved using reagents such as thionyl chloride. The acid chloride is then reacted with diethylamine to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-6-(diethylcarbamoyl)picolinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-(diethylcarbamoyl)picolinic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(diethylcarbamoyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

    Picolinic Acid: The parent compound, which is a pyridine carboxylic acid.

    Nicotinic Acid: Another pyridine carboxylic acid with different functional groups.

    Isonicotinic Acid: A structural isomer of picolinic acid.

Uniqueness: 4-Chloro-6-(diethylcarbamoyl)picolinic acid is unique due to the presence of the chloro and diethylcarbamoyl groups, which confer specific chemical properties and potential biological activities not found in its analogs .

Eigenschaften

CAS-Nummer

293294-73-2

Molekularformel

C11H13ClN2O3

Molekulargewicht

256.68 g/mol

IUPAC-Name

4-chloro-6-(diethylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H13ClN2O3/c1-3-14(4-2)10(15)8-5-7(12)6-9(13-8)11(16)17/h5-6H,3-4H2,1-2H3,(H,16,17)

InChI-Schlüssel

MJDHCRQYOVDWEZ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1=NC(=CC(=C1)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.